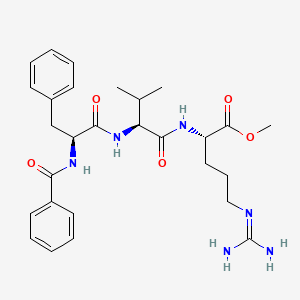
Bpvame
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bpvame is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bpvame typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield this compound. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process often involves the use of catalysts to speed up the reaction and improve the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions: Bpvame undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out in solvents such as ethanol or water, and the temperature and pH are carefully controlled to optimize the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Bpvame has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, this compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to modulate specific pathways involved in disease.
Mécanisme D'action
The mechanism of action of Bpvame involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and gene expression.
Comparaison Avec Des Composés Similaires
Bpvame is unique in its structure and reactivity compared to other similar compounds. Some compounds that are similar to this compound include compound A, compound B, and compound C. this compound stands out due to its higher stability and specific reactivity under certain conditions. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
75567-54-3 |
|---|---|
Formule moléculaire |
C28H38N6O5 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C28H38N6O5/c1-18(2)23(26(37)32-21(27(38)39-3)15-10-16-31-28(29)30)34-25(36)22(17-19-11-6-4-7-12-19)33-24(35)20-13-8-5-9-14-20/h4-9,11-14,18,21-23H,10,15-17H2,1-3H3,(H,32,37)(H,33,35)(H,34,36)(H4,29,30,31)/t21-,22-,23-/m0/s1 |
Clé InChI |
NVIJFUDECKEJJY-VABKMULXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


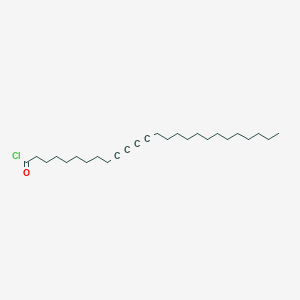


![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)
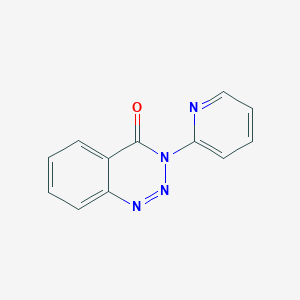
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

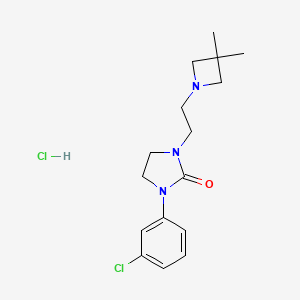
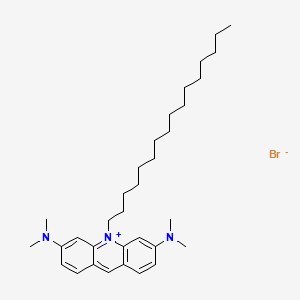

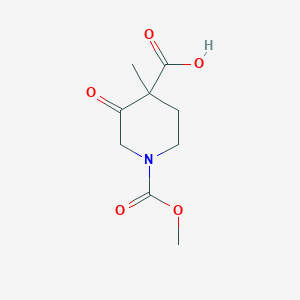

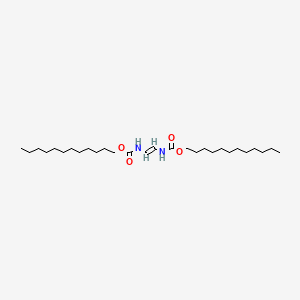
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
